N-methyl-2-[2-(1H-pyrazol-5-yl)propan-2-yl]aniline
Description
N-methyl-2-[2-(1H-pyrazol-5-yl)propan-2-yl]aniline is a complex organic compound that features a pyrazole ring, an aniline moiety, and a methyl group
Properties
IUPAC Name |
N-methyl-2-[2-(1H-pyrazol-5-yl)propan-2-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-13(2,12-8-9-15-16-12)10-6-4-5-7-11(10)14-3/h4-9,14H,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOFLACOSJKAKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1NC)C2=CC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-[2-(1H-pyrazol-5-yl)propan-2-yl]aniline can be achieved through a multi-step process involving the formation of the pyrazole ring followed by the introduction of the aniline and methyl groups. One common method involves the reaction of 1H-pyrazole-5-carboxylic acid with isobutylamine under acidic conditions to form the intermediate compound. This intermediate is then subjected to methylation using methyl iodide in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-[2-(1H-pyrazol-5-yl)propan-2-yl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups can be introduced using reagents like halogens or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (chlorine, bromine) or nitric acid for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or functional groups.
Substitution: Halogenated or nitrated derivatives depending on the substituent introduced.
Scientific Research Applications
N-methyl-2-[2-(1H-pyrazol-5-yl)propan-2-yl]aniline has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases.
Materials Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-methyl-2-[2-(1H-pyrazol-5-yl)propan-2-yl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The pyrazole ring and aniline moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-2-[2-(1H-imidazol-5-yl)propan-2-yl]aniline
- N-methyl-2-[2-(1H-triazol-5-yl)propan-2-yl]aniline
- N-methyl-2-[2-(1H-tetrazol-5-yl)propan-2-yl]aniline
Uniqueness
N-methyl-2-[2-(1H-pyrazol-5-yl)propan-2-yl]aniline is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
